tert-Butyl 4-amino-3-methylazepane-1-carboxylate tert-Butyl 4-amino-3-methylazepane-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13578366
InChI: InChI=1S/C12H24N2O2/c1-9-8-14(7-5-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
SMILES: CC1CN(CCCC1N)C(=O)OC(C)(C)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

tert-Butyl 4-amino-3-methylazepane-1-carboxylate

CAS No.:

Cat. No.: VC13578366

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 4-amino-3-methylazepane-1-carboxylate -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name tert-butyl 4-amino-3-methylazepane-1-carboxylate
Standard InChI InChI=1S/C12H24N2O2/c1-9-8-14(7-5-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3
Standard InChI Key JJWSEQIPGLDBOO-UHFFFAOYSA-N
SMILES CC1CN(CCCC1N)C(=O)OC(C)(C)C
Canonical SMILES CC1CN(CCCC1N)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound’s core structure consists of an azepane ring (a seven-membered saturated heterocycle with one nitrogen atom) substituted at positions 3 and 4 with a methyl group and an amino group, respectively. The tert-butyl carbamate (Boc\text{Boc}) group at position 1 enhances steric protection and solubility, making the compound suitable for stepwise synthetic modifications .

Physicochemical Characteristics

Key physical properties include:

PropertyValueSource
Molecular Weight228.33 g/mol
Density~1.2 g/cm³ (estimated)
Boiling Point~280–285°C (extrapolated)
SolubilitySoluble in polar solvents
Storage Conditions2–8°C, sealed container

The tert-butyl group’s hydrophobicity balances the amine’s polarity, enabling compatibility with both organic and aqueous reaction systems .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves multi-step sequences starting from commercially available azepane precursors:

  • Ring Functionalization: Introduction of the methyl group at position 3 via alkylation or Michael addition.

  • Amination: Selective amination at position 4 using ammonia or protected amine reagents .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) to install the carbamate group .

A representative reaction pathway is:

Azepane+CH3XBase3-MethylazepaneNH34-Amino-3-methylazepaneBoc2Otert-Butyl 4-amino-3-methylazepane-1-carboxylate\text{Azepane} + \text{CH}_3\text{X} \xrightarrow{\text{Base}} 3\text{-Methylazepane} \xrightarrow{\text{NH}_3} 4\text{-Amino-3-methylazepane} \xrightarrow{\text{Boc}_2\text{O}} \text{tert-Butyl 4-amino-3-methylazepane-1-carboxylate}

Industrial Manufacturing

Industrial processes prioritize scalability and cost-efficiency:

  • Continuous Flow Reactors: Enhance reaction control and yield.

  • Catalytic Optimization: Potassium iodide accelerates methylation steps, reducing reaction times .

  • Purification Techniques: Chromatography and crystallization ensure high purity (>96%) .

Biological and Pharmaceutical Applications

Drug Discovery Scaffold

The compound’s rigid yet flexible structure makes it ideal for structure-activity relationship (SAR) studies:

  • Antimicrobial Agents: Derivatives inhibit enzymes like MenA in Mycobacterium tuberculosis, showing synergy with electron transport chain-targeting drugs .

  • Central Nervous System (CNS) Drugs: The azepane ring mimics natural alkaloids, enabling blood-brain barrier penetration .

Case Study: Tuberculosis Treatment

In a 2023 study, analogs of tert-butyl 4-amino-3-methylazepane-1-carboxylate demonstrated potent activity against MenA (IC50_{50} = 13–22 μM) and M. tuberculosis (GIC50_{50} = 8–10 μM). When combined with bedaquiline, these compounds achieved near-sterilization of bacterial loads in vivo within two weeks .

Industrial and Material Science Applications

Specialty Chemicals

  • Catalysts: The amine group facilitates asymmetric catalysis in enantioselective synthesis.

  • Polymer Additives: Enhances thermal stability in polyurethanes and epoxies .

Case Study: Continuous Flow Synthesis

A 2025 pilot-scale study reported a 92% yield of tert-butyl 4-amino-3-methylazepane-1-carboxylate using a tubular reactor system, reducing waste by 40% compared to batch processes.

Future Directions

Ongoing research focuses on:

  • Green Chemistry: Solvent-free syntheses using microwave irradiation .

  • Drug Delivery Systems: Functionalization for targeted cancer therapies .

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